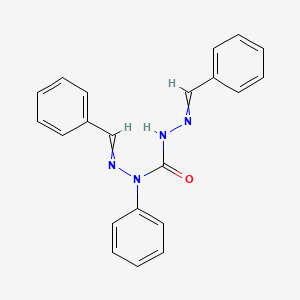
N',2-Dibenzylidene-N-phenylhydrazine-1-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,2-Dibenzylidene-N-phenylhydrazine-1-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of two benzylidene groups and a phenylhydrazine moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,2-Dibenzylidene-N-phenylhydrazine-1-carbohydrazide typically involves the reaction of phenylhydrazine with benzaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of N’,2-Dibenzylidene-N-phenylhydrazine-1-carbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N’,2-Dibenzylidene-N-phenylhydrazine-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
N’,2-Dibenzylidene-N-phenylhydrazine-1-carbohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of other complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of N’,2-Dibenzylidene-N-phenylhydrazine-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrazone derivatives, which can further undergo various chemical transformations. These interactions can lead to the inhibition of specific enzymes or the modulation of biological pathways, contributing to its observed effects .
Comparison with Similar Compounds
N’,2-Dibenzylidene-N-phenylhydrazine-1-carbohydrazide can be compared with other similar compounds, such as:
N’-Phenyl pyridylcarbohydrazides: These compounds have similar structural features and are known for their broad-spectrum antifungal activity.
Biphenyl-4-carbohydrazide derivatives:
The uniqueness of N’,2-Dibenzylidene-N-phenylhydrazine-1-carbohydrazide lies in its specific structural arrangement and the resulting chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
121649-21-6 |
|---|---|
Molecular Formula |
C21H18N4O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1,3-bis(benzylideneamino)-1-phenylurea |
InChI |
InChI=1S/C21H18N4O/c26-21(24-22-16-18-10-4-1-5-11-18)25(20-14-8-3-9-15-20)23-17-19-12-6-2-7-13-19/h1-17H,(H,24,26) |
InChI Key |
GHGOTLFQXFCZHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)N(C2=CC=CC=C2)N=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


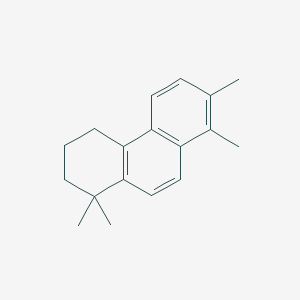
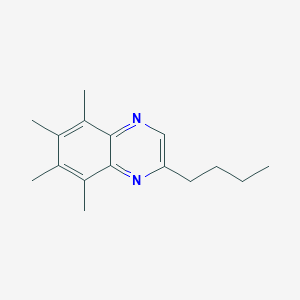
![1-[Dimethyl(phenyl)silyl]hexan-1-OL](/img/structure/B14279264.png)
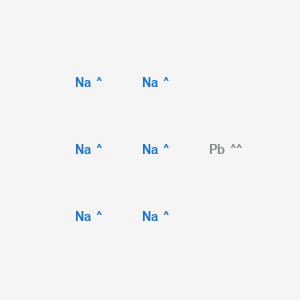
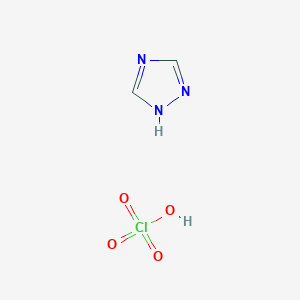
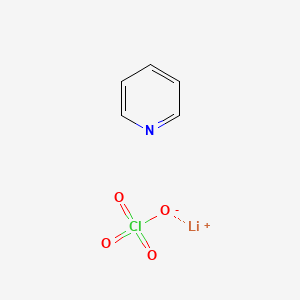
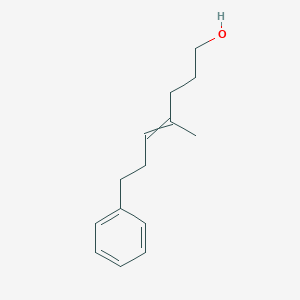
![1H-Imidazole, 2-butyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14279314.png)
![2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]decan-8-ol](/img/structure/B14279318.png)
![3-Methyl-1,4-diphenyl-1h-pyrazolo[3,4-b]quinoline](/img/structure/B14279326.png)
![4-{(E)-[3-Methyl-4-(pyrrolidin-1-yl)phenyl]diazenyl}morpholine](/img/structure/B14279330.png)

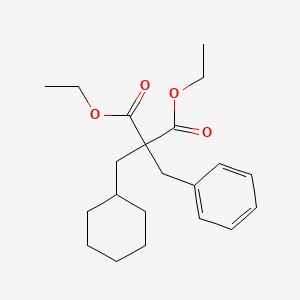
![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14279358.png)
